molecular formula C13H20N2 B2428904 [(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine CAS No. 2031242-25-6

[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine

Cat. No. B2428904
CAS RN: 2031242-25-6
M. Wt: 204.317
InChI Key: XORZBVQTSUNZOY-STQMWFEESA-N
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Description

“[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1367818-36-7 . It has a molecular weight of 204.32 . It is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.32 . It is typically in the form of an oil and is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is considered dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORZBVQTSUNZOY-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine

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